

Application Notes and Protocols for Using TRPM4-IN-1 in HEK293 Cells

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Compound of Interest

Compound Name: TRPM4-IN-1

Cat. No.: B15621012

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Introduction

Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel permeable to monovalent cations, primarily Na⁺ and K⁺. Its activation leads to membrane depolarization, which in turn modulates a variety of cellular processes, including calcium signaling, cell migration, and immune responses. Dysregulation of TRPM4 has been implicated in several pathologies, such as cardiac conduction defects and cancer.[1][2] Human Embryonic Kidney 293 (HEK293) cells are a widely used model system for studying TRPM4, as they endogenously express the channel and are amenable to transfection for overexpression studies.[3][4]

TRPM4-IN-1, also known as CBA (Compound 5), is a potent and selective small-molecule inhibitor of the TRPM4 channel.[5] It serves as a valuable pharmacological tool for investigating the physiological and pathological roles of TRPM4. These application notes provide detailed protocols for utilizing **TRPM4-IN-1** in HEK293 cells to study TRPM4 function.

Quantitative Data

The following tables summarize the key quantitative data for **TRPM4-IN-1** (CBA) and the biophysical properties of TRPM4 channels in HEK293 cells.

Table 1: Inhibitor Profile of **TRPM4-IN-1** (CBA) in HEK293 Cells

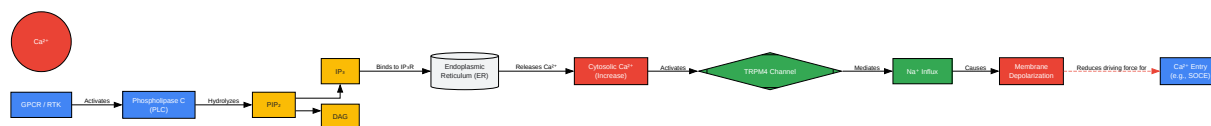
Parameter	Value	Cell System	Reference
IC ₅₀	~1.5 μ M	HEK293 cells overexpressing TRPM4	[5]
IC ₅₀	1.1 \pm 0.3 μ M	LNCaP cells (endogenous TRPM4)	[6]
Inhibition Type	Reversible	LNCaP cells	[7]
Selectivity	Selective over other TRP channels (TRPV1, TRPV3, TRPV6, TRPM5, TRPM7, and TRPM8)	Various	[6]

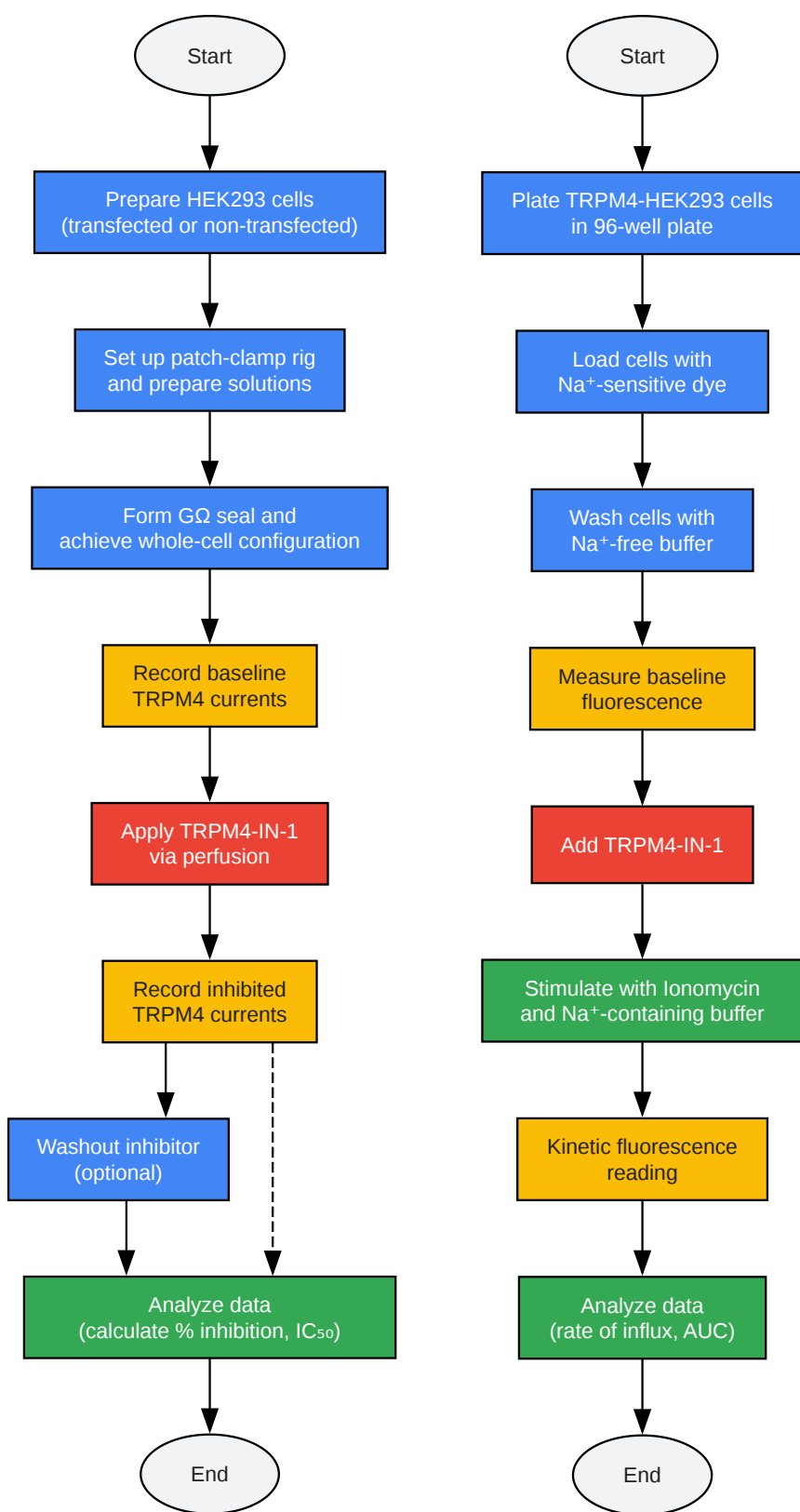
Table 2: Biophysical Properties of TRPM4 in HEK293 Cells

Parameter	Value	Experimental Condition	Reference
Single Channel Conductance	~22 pS	Inside-out patch clamp	[3]
Ion Permeability	Permeable to Na ⁺ and K ⁺ ; Impermeable to Ca ²⁺	Whole-cell and inside-out patch clamp	[3]
Ca ²⁺ Sensitivity (EC ₅₀)	61.9 \pm 3.5 μ M (endogenous)	Whole-cell patch clamp	[3]
Ca ²⁺ Sensitivity (EC ₅₀)	84.2 \pm 1.5 μ M (overexpressed)	Whole-cell patch clamp	[3]
Voltage Dependence	Outwardly rectifying current; open probability increases with depolarization	Whole-cell and inside-out patch clamp	[3]

Signaling Pathway

The activation of TRPM4 is intricately linked to intracellular calcium dynamics. A common signaling cascade leading to TRPM4 activation is initiated by the stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This triggers the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), causing the release of Ca²⁺ into the cytoplasm. This localized increase in intracellular Ca²⁺ concentration ([Ca²⁺]_i) directly gates the TRPM4 channel, leading to an influx of Na⁺ and subsequent depolarization of the cell membrane. This depolarization can, in turn, reduce the driving force for further Ca²⁺ entry through other channels, creating a negative feedback loop.





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